molecular formula C15H20BrClN2O B8787799 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1) CAS No. 832710-56-2

2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)

货号 B8787799
CAS 编号: 832710-56-2
分子量: 359.69 g/mol
InChI 键: SVMKXVQXVILXCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could be used for the treatment of inflammatory bowel disease .


Synthesis Analysis

The synthesis of this compound involves the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l . This systematic exploration of the structure-activity relationship led to the discovery of the superior derivative compound .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,8-Diazaspiro[4.5]decan-1-one scaffold . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Chemical Reactions Analysis

The compound exhibits excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2 .

作用机制

The compound works by inhibiting the kinase activity of TYK2/JAK1, which blocks the activation of the necroptosis pathway . This has shown therapeutic potential in many human diseases .

未来方向

The compound has shown excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . Therefore, it is suggested that this compound deserves to be developed as a clinical candidate .

属性

CAS 编号

832710-56-2

分子式

C15H20BrClN2O

分子量

359.69 g/mol

IUPAC 名称

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H

InChI 键

SVMKXVQXVILXCN-UHFFFAOYSA-N

规范 SMILES

C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl

产品来源

United States

Synthesis routes and methods

Procedure details

To 4.62 g of crude 2-(4-bromobenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester from preparation 1 were added 50 mL of 4N solution of dioxane/HCl. The reaction mixture was agitated 15 minutes at room temperature and 3.05 g (77.8%) of 2-(4-bromobenzyl)-2,8-diaza-spiro[4.5]decan-1-one hydrochloride was collected, as a colorless solid, after filtration and subsequent wash steps with diethyl ether.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。